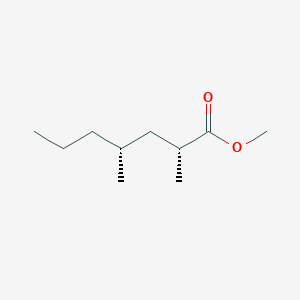
Heptanoic acid, 2,4-dimethyl-, methyl ester, (R,R)-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanoic acid, 2,4-dimethyl-, methyl ester, (R,R)-(-)-, also known as (R,R)-2,4-dimethylheptanoic acid methyl ester, is a chiral compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of (R,R)-2,4-dimethylheptanoic acid methyl ester is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Additionally, (R,R)-2,4-dimethylheptanoic acid methyl ester has been shown to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of various physiological processes.
Efectos Bioquímicos Y Fisiológicos
(R,R)-2,4-dimethylheptanoic acid methyl ester has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. Additionally, this compound has been shown to modulate the activity of various enzymes and receptors involved in the regulation of physiological processes, including COX enzymes and PPAR. Furthermore, (R,R)-2,4-dimethylheptanoic acid methyl ester has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (R,R)-2,4-dimethylheptanoic acid methyl ester in lab experiments is its chiral nature, which allows for the study of enantiomeric effects. Additionally, this compound has been shown to exhibit a wide range of pharmacological and physiological effects, making it a versatile tool for scientific research. However, one of the limitations of using (R,R)-2,4-dimethylheptanoic acid methyl ester is its relatively high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on (R,R)-2,4-dimethylheptanoic acid methyl ester. One area of interest is the development of new drugs based on the anti-inflammatory and analgesic effects of this compound. Additionally, further research is needed to fully understand the mechanism of action of (R,R)-2,4-dimethylheptanoic acid methyl ester and its potential applications in various fields, including agriculture and industry. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis of this compound.
Métodos De Síntesis
(R,R)-2,4-dimethylheptanoic acid methyl ester can be synthesized using a variety of methods, including enzymatic resolution, asymmetric synthesis, and chemical synthesis. One of the most common methods for the synthesis of this compound is through the asymmetric synthesis using chiral auxiliaries or chiral catalysts. This method involves the use of a chiral auxiliary or catalyst to control the stereochemistry of the reaction, resulting in the formation of the desired enantiomer.
Aplicaciones Científicas De Investigación
(R,R)-2,4-dimethylheptanoic acid methyl ester has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. In agriculture, (R,R)-2,4-dimethylheptanoic acid methyl ester has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In industry, this compound has been used as a chiral building block for the synthesis of various compounds.
Propiedades
Número CAS |
18524-86-2 |
|---|---|
Nombre del producto |
Heptanoic acid, 2,4-dimethyl-, methyl ester, (R,R)-(-)- |
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
methyl (2R,4R)-2,4-dimethylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-8(2)7-9(3)10(11)12-4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Clave InChI |
RDGCVYZEFBLREA-RKDXNWHRSA-N |
SMILES isomérico |
CCC[C@@H](C)C[C@@H](C)C(=O)OC |
SMILES |
CCCC(C)CC(C)C(=O)OC |
SMILES canónico |
CCCC(C)CC(C)C(=O)OC |
Sinónimos |
[2R,4R,(-)]-2,4-Dimethylheptanoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





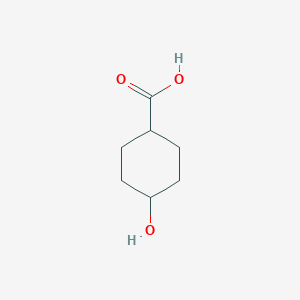

![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)

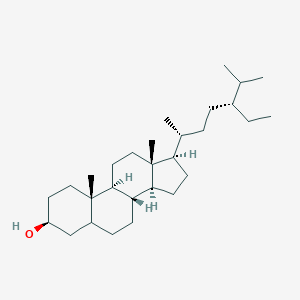
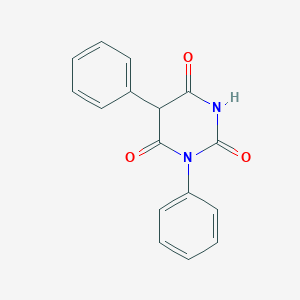



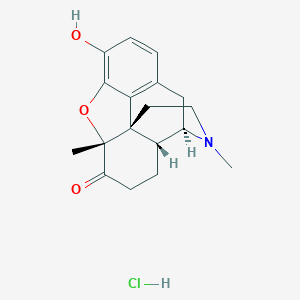
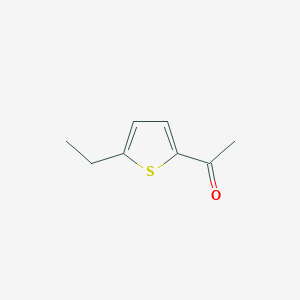
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)